N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes naphthalene and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of naphthalene-2-sulfonyl chloride with aniline derivatives under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide groups play a crucial role in these interactions, as they can form strong hydrogen bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide compound with similar structural features.
4-Methyl-N-(2-((naphthalen-1-ylmethylene)-amino)-phenyl)-benzenesulfonamide: Shares the naphthalene and sulfonamide groups.
Uniqueness
N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide is unique due to its specific combination of naphthalene and sulfonamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
827010-26-4 |
---|---|
Molecular Formula |
C28H22N2O5S2 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
N-[2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C28H22N2O5S2/c1-20(31)29-27-12-6-7-13-28(27)30(36(32,33)25-16-14-21-8-2-4-10-23(21)18-25)37(34,35)26-17-15-22-9-3-5-11-24(22)19-26/h2-19H,1H3,(H,29,31) |
InChI Key |
NDRXRPBZUSXDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N(S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.